
1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione is an organic compound with the molecular formula C20H28O4 This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, connected to a dodec-1-ene-3,5-dione chain
Métodos De Preparación
The synthesis of 1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and a suitable dodec-1-ene derivative.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and the dodec-1-ene derivative under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)dodec-1-ene-3,5-dione can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)dodec-1-ene-3,5-dione: This compound has a hydroxyl group instead of a methoxy group at the 4 position, which may result in different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate: This compound has an acetate group instead of the dodec-1-ene chain, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dodec-1-ene-3,5-dione chain, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
876745-71-0 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)dodec-1-ene-3,5-dione |
InChI |
InChI=1S/C20H28O4/c1-4-5-6-7-8-9-17(21)15-18(22)12-10-16-11-13-19(23-2)20(14-16)24-3/h10-14H,4-9,15H2,1-3H3 |
Clave InChI |
QPWBWSYZESWOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)
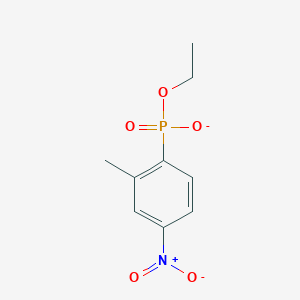
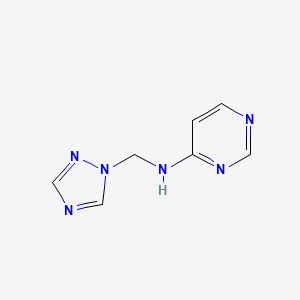
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
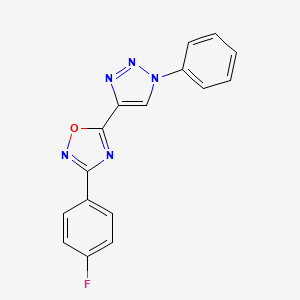
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
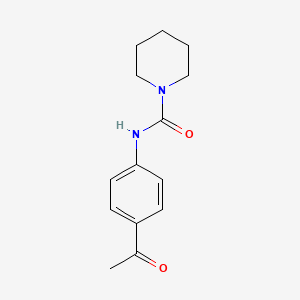

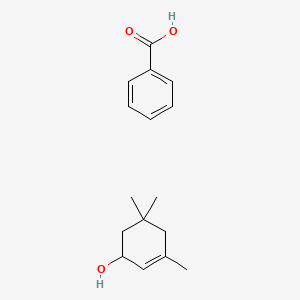



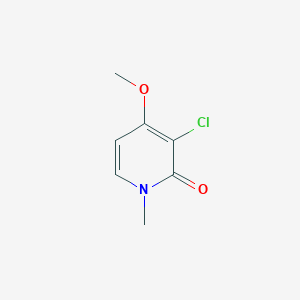
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
